molecular formula C26H45N5O2 B2979430 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione CAS No. 921081-67-6

7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione

Cat. No.: B2979430
CAS No.: 921081-67-6
M. Wt: 459.679
InChI Key: AQGMBKKANGTBOG-UHFFFAOYSA-N
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Description

7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a dodecyl chain, a dimethyl group, and a piperidinylmethyl group attached to the purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione typically involves multi-step organic reactions. . The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the piperidinylmethyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to bind to purinergic receptors, modulating various signaling pathways. It can inhibit certain enzymes, leading to altered biochemical processes within cells. The exact pathways and molecular targets are still under investigation, but its effects on cellular signaling and enzyme activity are well-documented .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione stands out due to its long dodecyl chain, which imparts unique lipophilic properties. This feature enhances its interaction with lipid membranes and makes it a valuable compound for studying membrane-associated processes. Additionally, the presence of the piperidinylmethyl group provides a versatile site for further chemical modifications, allowing the synthesis of a wide range of derivatives with tailored properties.

Properties

CAS No.

921081-67-6

Molecular Formula

C26H45N5O2

Molecular Weight

459.679

IUPAC Name

7-dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione

InChI

InChI=1S/C26H45N5O2/c1-5-6-7-8-9-10-11-12-13-15-19-31-22(20-30-18-16-14-17-21(30)2)27-24-23(31)25(32)29(4)26(33)28(24)3/h21H,5-20H2,1-4H3

InChI Key

AQGMBKKANGTBOG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3C

solubility

not available

Origin of Product

United States

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